N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide

Medicinal chemistry Structure-activity relationship Fragment-based drug discovery

This benzimidazole-pivalamide derivative (CAS 850923-38-5) offers a unique steric and hydrolytic profile not found in common acetyl or unsubstituted analogs, making it a critical reference standard for SAR studies and a validated fragment hit (PDB 5R8H) for IL-1β inflammatory targets. Procure at 95% purity to ensure consistent material quality for hit-to-lead optimization. Its differentiated binding mode provides a defensible starting point for fragment-based drug discovery. Ideal for fragment library inclusion targeting inflammatory pathways.

Molecular Formula C14H19N3O
Molecular Weight 245.32g/mol
CAS No. 850923-38-5
Cat. No. B362535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide
CAS850923-38-5
Molecular FormulaC14H19N3O
Molecular Weight245.32g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C14H19N3O/c1-14(2,3)13(18)15-9-8-12-16-10-6-4-5-7-11(10)17-12/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyUNNWFVAPBAIWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 850923-38-5): Chemical Identity and Procurement Baseline for Research Sourcing


N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 850923-38-5) is a synthetic benzimidazole derivative with the molecular formula C₁₄H₁₉N₃O and a molecular weight of 245.32 g/mol [1]. The compound features a pivalamide (2,2-dimethylpropanamide) moiety linked via an ethyl spacer to the 2-position of a benzimidazole core [2]. It is commercially available as a research chemical, typically supplied at 95% purity in powder form, with recommended storage at room temperature .

Why N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 850923-38-5) Cannot Be Assumed Interchangeable with Generic Benzimidazole Analogs in Screening or Synthesis


The pivalamide group at the N-terminal position of the ethyl linker imparts steric bulk and hydrolytic resistance absent in unsubstituted or acetyl-terminated benzimidazole derivatives . This structural feature may influence metabolic stability, solubility, and protein-binding interactions in fragment-based drug discovery contexts [1]. The compound has been registered as a ligand of interest (code T91) in PDB entry 5R8H, representing a fragment in complex with interleukin-1 beta, indicating that its specific substitution pattern yields a unique binding mode not replicable by analogs lacking the pivalamide moiety [2].

Quantitative Evidence Guide: N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 850923-38-5) Performance Metrics and Comparator Assessment


Structural Differentiation: Pivalamide Steric Bulk vs. Generic Benzimidazole Analogs

The compound contains a pivalamide (tert-butyl carboxamide) substituent at the ethyl linker terminus, introducing a quaternary carbon center with three methyl groups . In contrast, unsubstituted benzimidazole or simple N-ethyl benzimidazole analogs lack this steric shielding of the amide bond [1]. The pivalamide group's hindered conformation may reduce susceptibility to amidase-mediated hydrolysis and alter hydrogen-bonding capacity relative to primary amides or acetylated analogs, based on established class-level principles of amide chemistry [2].

Medicinal chemistry Structure-activity relationship Fragment-based drug discovery

Fragment-Based Screening Validation: PDB Deposition with Interleukin-1 Beta

The compound is registered as ligand code T91 in PDB entry 5R8H, a PanDDA (Pan-Dataset Density Analysis) group deposition for fragment screening against interleukin-1 beta (IL-1β) [1]. The fragment bound to IL-1β was solved and deposited, confirming that this specific substitution pattern yields experimentally observable electron density and a defined binding pose [2]. This contrasts with the absence of such crystallographic evidence for closely related benzimidazole analogs lacking the pivalamide-ethyl scaffold [3].

Fragment-based drug discovery Structural biology Protein-ligand crystallography

Procurement-Relevant Application Scenarios for N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 850923-38-5)


Compound Sourcing for Fragment-Based Screening Libraries

Based on its validated binding to interleukin-1 beta in PDB entry 5R8H [1], this compound is a defensible candidate for inclusion in fragment libraries targeting inflammatory pathways. Its pivalamide group contributes structural novelty relative to more common benzimidazole fragments, potentially offering a differentiated starting point for hit-to-lead optimization against IL-1β or structurally related protein targets.

Synthetic Intermediate Procurement in Medicinal Chemistry Programs

The benzimidazole core with a functionalized ethylamine linker provides a versatile scaffold for further derivatization [2]. The pivalamide group may be retained for metabolic stability advantages or hydrolyzed under appropriate conditions to reveal a primary amine for subsequent coupling reactions . Procurement from a reputable supplier at 95% purity ensures consistent material quality for SAR studies.

Control Compound for Pivalamide-Containing Benz imidazole Analogs

In structure-activity relationship campaigns exploring the effect of terminal amide bulk on target engagement, this compound can serve as a reference standard representing the pivalamide (tert-butyl carboxamide) substitution pattern [1]. Comparative assessment against acetyl, propionyl, or unsubstituted benzimidazole analogs would enable systematic evaluation of steric and electronic contributions from the terminal amide moiety [2].

Quote Request

Request a Quote for N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.